2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone
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Overview
Description
2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone is a heterocyclic compound that features a quinolinone core structure with a chloromethyl group at the second position and a fluorine atom at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinolinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The quinolinone core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of complex molecular architectures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, azides, thiols, and complex biaryl compounds.
Scientific Research Applications
2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4(1H)-quinolinone: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
8-Fluoro-4(1H)-quinolinone: Lacks the chloromethyl group, affecting its ability to undergo nucleophilic substitution reactions.
2-Methyl-8-fluoro-4(1H)-quinolinone: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness
2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone is unique due to the presence of both the chloromethyl and fluorine substituents, which confer distinct reactivity and properties
Properties
IUPAC Name |
2-(chloromethyl)-8-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-6-4-9(14)7-2-1-3-8(12)10(7)13-6/h1-4H,5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPTYOSWWVWFAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=CC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589830 |
Source
|
Record name | 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946755-53-9 |
Source
|
Record name | 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946755-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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